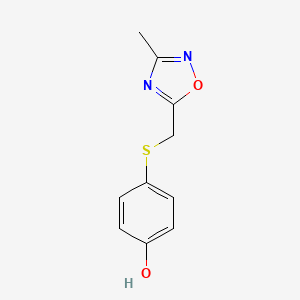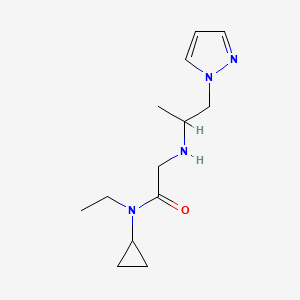
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone, also known as CDM, is a synthetic compound that belongs to the class of benzodiazepines. It is a psychoactive substance that has been studied for its potential use in scientific research. CDM has been found to have unique properties that make it an interesting compound for further investigation.
作用機序
The mechanism of action of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is not fully understood. However, it is thought to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and sleep. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is believed to enhance the activity of the GABA-A receptor, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been found to decrease the levels of glutamate, which is a neurotransmitter that is involved in the regulation of anxiety and sleep.
実験室実験の利点と制限
One advantage of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used in experiments without causing harm to the subjects. However, one limitation of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is that it has a short half-life, which means that its effects may not last very long.
将来の方向性
There are a number of future directions for the study of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. One area of research could be the development of new compounds that are based on (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. These compounds could be designed to have improved anxiolytic and sedative properties. Another area of research could be the study of the long-term effects of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone use. This could help to determine whether (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is safe for long-term use in humans. Finally, the use of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in the treatment of other disorders, such as depression and post-traumatic stress disorder, could be explored.
合成法
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorobenzophenone with ethyl diazoacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to produce (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. Another method involves the reaction of 2-chlorobenzophenone with ethyl diazepan-1-yl-acetate to form (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone.
科学的研究の応用
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been used in scientific research for a variety of purposes. It has been found to have anxiolytic and sedative properties, which make it useful for studying anxiety and sleep disorders. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been studied for its potential use in treating alcohol withdrawal symptoms and as an anticonvulsant.
特性
IUPAC Name |
(2-chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-8-5-9-17(11-10-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSOELPVYTLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


